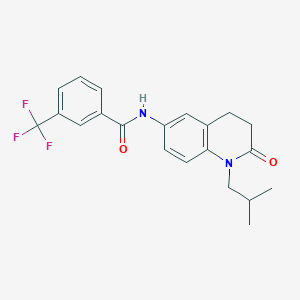

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

描述

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a partially saturated tetrahydroquinolin core substituted with an isobutyl group at position 1 and an oxo moiety at position 2. The 3-(trifluoromethyl)benzamide group is attached to the quinolin ring at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydroquinolin scaffold may influence binding interactions with biological targets.

属性

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIRGTQPLNLXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an isobutyl substituent and a trifluoromethyl group attached to a benzamide moiety. The structural characteristics contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₃O |

| Molecular Weight | 353.35 g/mol |

| CAS Number | 941991-70-4 |

The biological activity of this compound involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling and proliferation.

- Receptor Interaction : It could interact with various receptors, influencing cellular responses related to inflammation and cancer progression.

- Signaling Pathways : The modulation of signaling pathways such as MAPK/ERK can lead to altered cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research has shown that related tetrahydroquinoline derivatives can inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that certain tetrahydroquinoline derivatives can downregulate pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases. This property may be leveraged for therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Study 1: Antitumor Effects in Xenograft Models

A study investigating the antitumor effects of tetrahydroquinoline derivatives demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, showing a dose-dependent response with notable reductions in tumor size compared to controls .

Study 2: Inhibition of Pro-inflammatory Cytokines

In vitro studies have shown that related compounds can significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures. This suggests that this compound may have applications in treating diseases characterized by excessive inflammation .

Summary of Biological Activities

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and toxicology will be essential for understanding its viability as a therapeutic agent.

科学研究应用

The biological activity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has been a focus of research due to its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Studies have indicated that compounds within this class may exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research suggests that the presence of specific functional groups enhances its ability to inhibit cancer cell proliferation .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Table 1: Pharmacological Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential as an antibiotic. |

| Anticancer | Inhibits proliferation of cancer cells; potential use in cancer therapy. |

| Antitubercular | Shows activity against Mycobacterium tuberculosis; may serve as a lead compound for TB treatment. |

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Case Study 1: Antimicrobial Evaluation

A study focused on various quinoline derivatives found that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) lower than many existing antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The unique structural features contribute to its enhanced biological activity:

Table 2: Structural Features

| Feature | Description |

|---|---|

| Tetrahydroquinoline Moiety | Contributes to biological activity and lipophilicity. |

| Trifluoromethyl Group | Enhances pharmacokinetic properties and bioactivity. |

| Benzamide Structure | Potential for interaction with various biological targets. |

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with compounds from the provided evidence:

Key Observations :

- Core Structure: The tetrahydroquinolin core in the target compound distinguishes it from quinazoline (Compound 16) and pyridinyl-based analogs (). Partial saturation may enhance membrane permeability compared to fully aromatic systems .

- The 3-trifluoromethylbenzamide moiety is shared with flutolanil (), suggesting resistance to oxidative metabolism, though the tetrahydroquinolin core may confer distinct bioactivity compared to flutolanil’s pesticidal applications .

Pharmacological and Biochemical Implications

- Kinase Inhibition Potential: Compound 16 (quinazoline-based) demonstrates kinase inhibition activity due to its planar aromatic core, which facilitates ATP-binding pocket interactions . The target compound’s tetrahydroquinolin core, while less planar, may retain affinity for kinases but with altered selectivity due to steric effects from the isobutyl group.

- Anticancer/Antiviral Activity: Thiazolylmethylthio and pyridinylaminoethyl substituents in compounds enhance interactions with viral proteases or cancer-related enzymes . The absence of sulfur-based groups in the target compound may reduce off-target toxicity but limit efficacy against specific viral targets.

- Metabolic Stability : The trifluoromethyl group, common to all compared compounds, improves metabolic stability by resisting cytochrome P450-mediated degradation .

Contradictions and Limitations

- Application Disparities : While flutolanil () is a pesticide, other analogs (–3) are explored for therapeutic uses. This highlights that trifluoromethylbenzamide derivatives exhibit diverse bioactivities depending on substituent arrangement .

- Lack of Direct Data : The target compound’s exact biological activity remains unconfirmed; comparisons rely on structural extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。